molecular formula C12H13NO2 B14886497 7'H-Spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one

7'H-Spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one

Cat. No.: B14886497
M. Wt: 203.24 g/mol
InChI Key: YKURUICEPKLNKU-UHFFFAOYSA-N
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Description

7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one is a complex organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclohexanone and furo[3,4-b]pyridine derivatives can be used. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’H-Spiro[cyclohexane-1,5’-furo[3,4-b]pyridin]-4-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[7H-furo[3,4-b]pyridine-5,4'-cyclohexane]-1'-one

InChI

InChI=1S/C12H13NO2/c14-9-3-5-12(6-4-9)10-2-1-7-13-11(10)8-15-12/h1-2,7H,3-6,8H2

InChI Key

YKURUICEPKLNKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C3=C(CO2)N=CC=C3

Origin of Product

United States

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